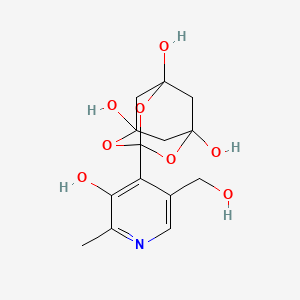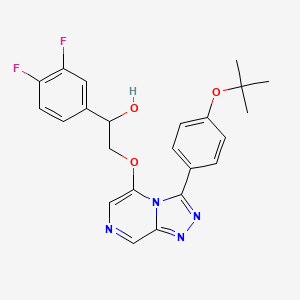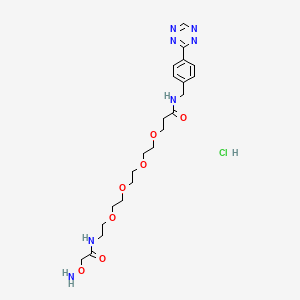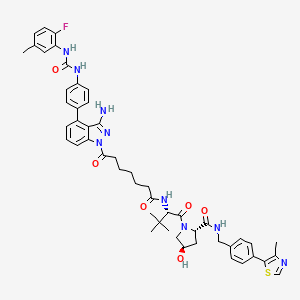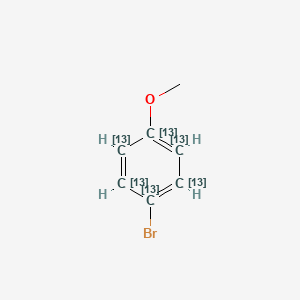
Lrrk2-IN-4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lrrk2-IN-4 is a small-molecule inhibitor specifically designed to target leucine-rich repeat kinase 2 (LRRK2), a protein kinase implicated in various diseases, including Parkinson’s disease. LRRK2 is a multidomain scaffolding protein with dual guanosine triphosphatase (GTPase) and kinase enzymatic activities, making it a key regulator of multiple cellular processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Lrrk2-IN-4 involves multiple steps, including the formation of key intermediates through various organic reactions. The specific synthetic routes and reaction conditions are proprietary and often involve complex organic synthesis techniques. Industrial production methods typically involve optimizing these synthetic routes to achieve high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Lrrk2-IN-4 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of this compound.
Aplicaciones Científicas De Investigación
Lrrk2-IN-4 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the biochemical pathways involving LRRK2.
Biology: Helps in understanding the role of LRRK2 in cellular processes and disease mechanisms.
Industry: Utilized in the development of diagnostic assays and drug screening platforms.
Mecanismo De Acción
Lrrk2-IN-4 exerts its effects by specifically inhibiting the kinase activity of LRRK2. This inhibition disrupts the phosphorylation of downstream substrates, thereby modulating various cellular signaling pathways. The molecular targets include the kinase domain of LRRK2, and the pathways involved are related to cellular processes like ciliogenesis, mitophagy, and autophagy .
Comparación Con Compuestos Similares
Similar Compounds
LRRK2-IN-1: Another small-molecule inhibitor targeting LRRK2.
GNE-7915: A type I kinase inhibitor of LRRK2.
Rebastinib: A type II kinase inhibitor of LRRK2.
Ponatinib: Another type II kinase inhibitor of LRRK2.
GZD-824: A type II kinase inhibitor of LRRK2.
Uniqueness
Lrrk2-IN-4 is unique due to its specific binding affinity and selectivity for LRRK2, making it a valuable tool for studying LRRK2-related pathways and developing targeted therapies for diseases like Parkinson’s disease .
Propiedades
Fórmula molecular |
C25H29ClF2N6O2 |
|---|---|
Peso molecular |
519.0 g/mol |
Nombre IUPAC |
(3S,4S)-4-[4-[6-chloro-2-[[1-[(1S)-2,2-difluorocyclopropyl]-5-methylpyrazol-4-yl]amino]quinazolin-7-yl]piperidin-1-yl]-4-methyloxolan-3-ol |
InChI |
InChI=1S/C25H29ClF2N6O2/c1-14-20(11-30-34(14)21-9-25(21,27)28)32-23-29-10-16-7-18(26)17(8-19(16)31-23)15-3-5-33(6-4-15)24(2)13-36-12-22(24)35/h7-8,10-11,15,21-22,35H,3-6,9,12-13H2,1-2H3,(H,29,31,32)/t21-,22+,24-/m0/s1 |
Clave InChI |
VFCYOTBJVABSBY-ZDXQCDESSA-N |
SMILES isomérico |
CC1=C(C=NN1[C@H]2CC2(F)F)NC3=NC4=CC(=C(C=C4C=N3)Cl)C5CCN(CC5)[C@]6(COC[C@H]6O)C |
SMILES canónico |
CC1=C(C=NN1C2CC2(F)F)NC3=NC4=CC(=C(C=C4C=N3)Cl)C5CCN(CC5)C6(COCC6O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(4-chlorophenyl)-4-[(4-chlorophenyl)carbamoyl-(2-morpholin-4-ylethyl)amino]-3-methylbenzamide](/img/structure/B12415545.png)



